2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid
Description
This compound is a cyclohexane-based acetic acid derivative featuring dual carbamate-protected amino groups: a tert-butoxycarbonyl (Boc) group at position 4 and a benzyloxycarbonyl (Cbz) group at position 1 of the cyclohexane ring. The Boc group (2-methylpropan-2-yloxycarbonyl) is widely used in peptide synthesis for transient amine protection due to its stability under basic conditions and selective deprotection under acidic conditions . The Cbz group (phenylmethoxycarbonyl) offers orthogonal protection, removable via hydrogenolysis. This dual-protection strategy enhances synthetic versatility for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring cyclohexyl scaffolds .
The molecular formula is C₂₂H₃₁N₂O₆, with a molecular weight of 427.5 g/mol.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-20(2,3)29-18(26)22-16-9-11-21(12-10-16,13-17(24)25)23-19(27)28-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,26)(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWLMTNULBQPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid, also known as a cyclohexyl derivative with potential therapeutic applications, has garnered attention for its biological activity. This compound is characterized by a complex molecular structure that includes multiple functional groups, contributing to its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C25H30N2O6
- Molecular Weight : 454.5 g/mol
- IUPAC Name : methyl (2S)-2-[[(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoyl]amino]-2-phenylacetate
Anti-inflammatory Effects
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For instance, in vivo studies showed a reduction in paw thickness and weight in inflammation models, indicating effective inhibition of inflammatory mediators such as TNF-α and PGE-2 by approximately 60% .
The mechanism underlying the anti-inflammatory effects is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. The compound has been evaluated for its inhibitory activity against COX-1 and COX-2, with findings indicating moderate to potent inhibition. Specific IC50 values were reported, showcasing the compound's efficacy compared to standard anti-inflammatory drugs like mefenamic acid and celecoxib:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 2-[4-(tert-butoxycarbonyl)] | 14.5 ± 0.20 | 0.06 ± 0.01 | High |
| Mefenamic Acid | 29.9 ± 0.09 | 1.98 ± 0.02 | Moderate |
| Celecoxib | 14.93 ± 0.12 | 0.05 ± 0.02 | High |
These results suggest that the compound may be a promising candidate for further development as an anti-inflammatory agent.
Toxicological Profile
Safety assessments conducted on related compounds indicate favorable profiles with minimal adverse effects on renal and hepatic functions, as evidenced by stable levels of liver enzymes (AST, ALT) and kidney indicators (creatinine, urea) .
Case Studies
A notable case study involved the administration of the compound in animal models exhibiting inflammatory conditions. The results highlighted not only a reduction in inflammation but also an improvement in overall mobility and pain relief, supporting its potential therapeutic use in conditions such as arthritis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison
Table 2: Physicochemical and Pharmacological Properties
Key Research Findings
Synthetic Utility :
- The Boc/Cbz combination in the target compound allows orthogonal deprotection, critical for sequential modifications in drug discovery. This contrasts with ’s aryl carbamate, which lacks orthogonal stability .
- ’s Boc-L-α-cyclohexylglycine shares synthetic relevance but lacks the Cbz group, limiting its application in multi-step syntheses .
The target compound’s cyclohexyl-acetic acid scaffold may similarly interact with bacterial enzymes or inflammatory mediators . ’s pyrrolidinone core with a Boc group demonstrates that lactam rings enhance metabolic stability but reduce solubility compared to cyclohexane-based analogues .
Stability and Solubility :
- The target compound’s dual protection likely improves stability in physiological conditions compared to ’s single Boc group. However, the Cbz group may increase hydrophobicity, reducing aqueous solubility .
Q & A
Q. What are the optimal synthetic routes for preparing 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid, and what protective group strategies are recommended?
The compound features tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups on the cyclohexylamine scaffold. A stepwise approach is advised:
- Boc Protection : Introduce the Boc group (tert-butyl carbonate) to the cyclohexylamine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
- Cbz Protection : Add the Cbz group via benzyl chloroformate in dichloromethane, ensuring pH control to avoid premature deprotection .
- Acetic Acid Linkage : Coupling the functionalized cyclohexane to acetic acid may require carbodiimide-mediated activation (e.g., EDC/HOBt) . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate intermediates .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- NMR : ¹H and ¹³C NMR should confirm the presence of Boc (δ ~1.4 ppm for tert-butyl) and Cbz (δ ~5.1 ppm for benzyl CH₂) groups. The cyclohexyl protons will show distinct splitting patterns depending on axial/equatorial positions .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry (HRMS) ensures >95% purity and accurate mass confirmation .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended if suitable crystals are obtained .
Q. What stability considerations are essential for storing and handling this compound in laboratory settings?
- Moisture Sensitivity : The Boc group hydrolyzes under acidic or prolonged aqueous conditions. Store desiccated at -20°C .
- Light Exposure : The Cbz group may degrade under UV light; use amber vials for long-term storage .
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds. Preliminary data suggest stability up to 80°C .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions?
Discrepancies in reactivity may arise from steric hindrance near the cyclohexyl ring or competing side reactions (e.g., elimination). Methodological adjustments include:
- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify intermediates .
- Computational Modeling : Density functional theory (DFT) can predict transition states and steric effects influencing nucleophilic attack .
- Isotopic Labeling : Use ¹⁵N-labeled amines to track substitution pathways .
Q. What strategies are effective for analyzing enantiomeric purity when synthesizing chiral derivatives of this compound?
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers .
- Circular Dichroism (CD) : Correlate optical activity with enantiomeric excess (ee) using calibrated CD spectra .
- Asymmetric Catalysis : Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) during key synthetic steps to enhance ee .
Q. How does the compound’s conformational flexibility impact its interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate cyclohexyl ring puckering and side-chain dynamics to map binding modes .
- SAR Studies : Synthesize analogs with rigidified cyclohexane rings (e.g., via spirocyclic derivatives) to assess bioactivity changes .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized receptors to quantify affinity variations .
Methodological Challenges and Solutions
Q. What are the limitations of current purification techniques for this compound, and how can they be mitigated?
- Challenge : Co-elution of byproducts (e.g., de-Boc derivatives) in standard HPLC.
- Solution : Use orthogonal methods—size-exclusion chromatography (SEC) for size-based separation or ion-pair HPLC for charged impurities .
Q. How can researchers address discrepancies in biological assay results across different studies?
- Standardized Protocols : Adopt uniform assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity .
- Positive Controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
